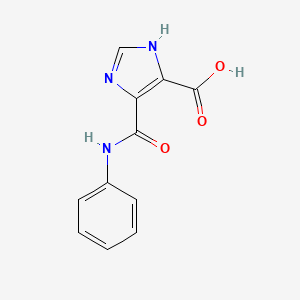

4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid

Description

Historical Context and Discovery

The discovery and development of 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid emerged from systematic investigations into imidazole-based compounds with enhanced biological activity profiles. The compound was initially identified through high-throughput screening methodologies designed to discover novel inhibitors of viral integrase enzymes, particularly those involved in Human Immunodeficiency Virus type 1 replication mechanisms. This discovery process represented part of broader research initiatives focused on developing allosteric inhibitors that could circumvent existing resistance mechanisms observed with traditional catalytic site inhibitors.

The development timeline of this compound coincides with the expansion of imidazole derivative research that began gaining momentum in the late 20th century. The foundational work in imidazole chemistry traces back to 1887, when German chemist Arthur Rudolf Hantzsch first coined the term "imidazole" and established the fundamental understanding of this heterocyclic system. Building upon this historical foundation, contemporary researchers have systematically explored the potential of substituted imidazole derivatives, leading to the identification of compounds such as this compound as promising candidates for therapeutic applications.

The specific architectural design of this compound reflects decades of structure-activity relationship studies that have informed the strategic placement of functional groups around the imidazole core. The incorporation of both phenylcarbamoyl and carboxylic acid functionalities represents a sophisticated approach to modulating the compound's physicochemical properties while maintaining biological activity. Research investigations have demonstrated that such substitution patterns can significantly enhance the compound's interaction capabilities with target proteins while improving its overall pharmacological profile.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compound designation. The compound is officially classified under several nomenclature systems, with alternative designations including 5-Phenylcarbamoyl-3H-imidazole-4-carboxylic acid, reflecting the tautomeric forms and positional isomerism considerations inherent in imidazole chemistry. The Chemical Abstracts Service has assigned the unique registry number 313537-96-1 to ensure unambiguous identification across scientific literature and commercial databases.

From a structural classification perspective, this compound belongs to the broader category of substituted imidazole carboxylic acids, representing a specialized subclass within the extensive family of imidazole derivatives. The presence of the phenylcarbamoyl substituent places it within the amide-functionalized heterocycle category, while the carboxylic acid group provides additional classification as a heterocyclic carboxylic acid derivative. This dual functionality creates unique chemical properties that distinguish it from simpler imidazole analogs and positions it as a compound of particular interest in medicinal chemistry applications.

The systematic structural representation utilizes the Standard International Chemical Identifier format: InChI=1S/C11H9N3O3/c15-10(14-7-4-2-1-3-5-7)8-9(11(16)17)13-6-12-8/h1-6H,(H,12,13)(H,14,15)(H,16,17). This comprehensive identifier encodes the complete molecular connectivity and enables precise communication of structural information across international scientific databases and literature sources.

Table 1: Chemical Identity and Classification Data

Positioning Within Imidazole Derivative Research

The strategic positioning of this compound within contemporary imidazole derivative research reflects its unique structural characteristics and demonstrated biological activities. Current research initiatives have established this compound as a representative member of the 5-carbonyl-1H-imidazole-4-carboxamide class, which has emerged as a promising scaffold for antiviral drug development. This classification places the compound at the intersection of heterocyclic chemistry and medicinal chemistry research, where structural optimization strategies are continuously refined to enhance therapeutic potential.

Within the broader landscape of imidazole research, this compound exemplifies the evolution from simple imidazole analogs toward more sophisticated, multi-functionalized derivatives designed for specific biological targets. Research investigations have demonstrated that the strategic incorporation of phenylcarbamoyl and carboxylic acid functionalities significantly enhances the compound's ability to interact with target proteins through multiple binding mechanisms. This multi-modal interaction capability represents a significant advancement over earlier imidazole derivatives that relied primarily on single-point interactions.

The compound's research trajectory aligns with broader trends in heterocyclic medicinal chemistry that emphasize the development of compounds capable of addressing drug resistance mechanisms. Contemporary investigations have positioned this compound as part of a new generation of imidazole derivatives designed to overcome limitations associated with traditional therapeutic approaches. This strategic positioning has attracted significant research attention and has contributed to the compound's emergence as a valuable tool in both basic research and applied therapeutic development.

Table 2: Research Classification and Positioning Data

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends beyond its immediate therapeutic applications to encompass fundamental contributions to the understanding of imidazole reactivity and functionality. The compound's unique substitution pattern provides valuable insights into the structure-activity relationships that govern imidazole derivative behavior, particularly regarding the interplay between electronic effects and steric considerations in multi-substituted systems. Research investigations have demonstrated that the specific positioning of the phenylcarbamoyl and carboxylic acid groups creates distinct electronic environments that significantly influence the compound's reactivity profile.

From a synthetic chemistry perspective, this compound represents an important milestone in the development of efficient methodologies for accessing complex imidazole derivatives. The synthetic approaches developed for its preparation have contributed to the broader understanding of regioselective functionalization strategies in imidazole chemistry, providing valuable precedents for the design of related compounds. These synthetic insights have proven instrumental in advancing the field of heterocyclic synthesis and have enabled the exploration of diverse structural modifications around the imidazole core.

The compound's biological activity profile has provided crucial insights into the relationship between imidazole structure and biological function, contributing to the fundamental understanding of how heterocyclic systems interact with biological targets. Research studies have revealed that the specific substitution pattern present in this compound enables unique binding interactions that are not observed with simpler imidazole analogs. These findings have significantly influenced the design principles employed in contemporary heterocyclic medicinal chemistry and have established new paradigms for the development of biologically active imidazole derivatives.

The compound's contribution to heterocyclic chemistry extends to its role as a model system for understanding the electronic and structural factors that influence imidazole behavior in complex biological environments. Studies examining the compound's interaction mechanisms have provided valuable insights into the fundamental principles governing heterocycle-protein interactions, contributing to the broader theoretical framework underlying rational drug design approaches. These contributions have positioned the compound as a valuable tool for both fundamental research investigations and practical therapeutic development initiatives.

Properties

IUPAC Name |

4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c15-10(14-7-4-2-1-3-5-7)8-9(11(16)17)13-6-12-8/h1-6H,(H,12,13)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYSJLPNUUHTER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340458 | |

| Record name | 5-Phenylcarbamoyl-3H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313537-96-1 | |

| Record name | 5-Phenylcarbamoyl-3H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a catalyst such as erbium triflate . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, mild acidic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenated reagents, polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of oxidized imidazole derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted imidazole compounds with various functional groups.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid derivatives as promising antitumor agents. For instance, a derivative known as compound 4f exhibited remarkable antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The selectivity index for this compound indicated that normal liver cells (L-02) tolerated it significantly better than tumor cells, suggesting a favorable therapeutic window .

Case Study: Compound 4f

- Cell Lines Tested : A549, SGC-7901, HeLa

- Control Drugs : 5-Fluorouracil (5-FU), Methotrexate (MTX)

- IC50 Values :

- Compound 4f: 18.53 µM

- 5-FU: Comparable activity

- Mechanism of Action : Induction of apoptosis through modulation of apoptotic proteins (increased Bax, decreased Bcl-2) leading to mitochondrial dysfunction .

Enzyme Inhibition

Another significant application of this compound is its role as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that is often targeted in the treatment of gout. Research has shown that derivatives of this compound possess strong inhibitory effects on xanthine oxidase.

Data Table: Xanthine Oxidase Inhibition

| Compound | IC50 Value (μM) | Type of Inhibition |

|---|---|---|

| 4a | 0.003 | Mixed-type |

| 4b | 0.006 | Mixed-type |

| Control (Febuxostat) | 0.01 | Competitive |

This data indicates that certain derivatives are significantly more potent than traditional treatments for hyperuricemia, showcasing their potential in clinical applications .

Coordination Chemistry

The coordination properties of imidazole derivatives have also been explored, particularly their ability to form complexes with metal ions. This characteristic can be advantageous in developing new materials or catalysts.

Research Insights

Mechanism of Action

The mechanism of action of 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing various biological processes. The phenylcarbamoyl group may enhance the compound’s binding affinity to target proteins, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Imidazole-Based Antiviral Agents

Compound 27b (Imidazole Sulfate Derivative)

- Structure : Isolated from the sponge Dercitus japonensis, 27b is an imidazole sulfate derivative .

- Activity : Exhibits anti-HIV activity with an IC₅₀ of 109 μM but shows low cytotoxicity (CC₅₀ > 284 μM) .

- Comparison : The target compound (IC₅₀ = 6 μM) is 18-fold more potent than 27b, highlighting the superiority of the phenylcarbamoyl-carboxylic acid motif over sulfate derivatives for HIV inhibition.

4-Carbamoyl-1,2-Disubstituted Imidazole-5-carboxylic Acid Derivatives

Imidazole Derivatives with Tetrazole Moieties (Angiotensin II Receptor Antagonists)

Olmesartan (CV-11974)

- Structure : Contains a tetrazole ring and biphenylmethyl group, with substitutions at the 1-, 2-, and 4-positions of the imidazole core .

- Activity: Potent angiotensin II receptor antagonist (ID₅₀ = 0.033 mg/kg intravenously in rats) used for hypertension .

- Comparison : The tetrazole and biphenyl groups in Olmesartan are critical for angiotensin receptor binding, whereas the phenylcarbamoyl group in the target compound enables HIV integrase inhibition. This illustrates how substituent-driven target specificity dictates therapeutic applications.

Imidazole-Carboxylic Acid Derivatives in Combinatorial Libraries

- Examples: Compounds like 4-[(benzylamino)carbonyl]-5-[(benzyloxy-S-phenylalanyl)carbonyl]-1H-imidazole .

- Structural Insight : The phenylcarbamoyl-carboxylic acid motif in the target compound may optimize steric and electronic interactions with HIV integrase, unlike bulkier benzyl or peptide substituents in combinatorial analogs.

Data Table: Key Comparisons

Biological Activity

4-(Phenylcarbamoyl)-1H-imidazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a phenylcarbamoyl group attached to an imidazole ring, which is known for its biological relevance. Its molecular formula is , and it exhibits properties that make it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it shows promise as an inhibitor of xanthine oxidoreductase (XOR), an enzyme linked to hyperuricemia and gout. The inhibition of XOR can lead to reduced uric acid levels, providing therapeutic benefits in conditions associated with high uric acid.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has shown effectiveness against various viruses by inhibiting viral replication through interaction with viral enzymes. For instance, it has been reported to inhibit HIV-1 integrase, a critical enzyme for viral replication.

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens. It has been evaluated for its efficacy against bacteria and fungi, demonstrating significant inhibitory effects that warrant further investigation for potential use in treating infections.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, highlighting its potential role in cancer therapy.

Research Findings and Case Studies

A summary of key research findings is presented below:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl group or the imidazole ring can enhance the biological activity of the compound. Substituents on the phenyl ring have been shown to influence both potency and selectivity towards target enzymes.

Q & A

Q. What are the established synthetic pathways for 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves carbodiimide-mediated coupling of 1H-imidazole-5-carboxylic acid with phenyl isocyanate or aniline derivatives. Key steps include:

- Reagent Selection : Use of N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent in anhydrous DMF to activate the carboxylic acid group .

- Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via HPLC or NMR to confirm purity .

- Optimization : Adjusting stoichiometric ratios (e.g., 1.1:1 molar ratio of DCC to imidazole-carboxylic acid) and reaction time (4–6 hours) to maximize yield .

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment?

- X-ray Crystallography : For resolving crystal structures, SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for small-molecule systems .

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the compound's bioactivity and interaction with biological targets?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, DFT studies on analogous imidazole-carboxylic acids reveal charge distribution at the carbamoyl group influencing hydrogen-bonding interactions .

- Molecular Docking : Simulate binding to targets like enzymes (e.g., Pin1 prolyl isomerase) using AutoDock Vina. Studies on structurally related inhibitors (e.g., Pin1 inhibitor 2) highlight the role of the phenylcarbamoyl group in hydrophobic pocket interactions .

Q. How should researchers address contradictions in reported bioactivity or toxicity data?

- Comparative Assays : Replicate studies under standardized conditions (e.g., identical cell lines, dosage regimes). For example, discrepancies in cytotoxicity (e.g., LD50 >2000 mg/kg in some models vs. lower values in others) may arise from metabolic differences.

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., olmesartan derivatives) to identify substituents influencing toxicity .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile data across publications, focusing on variables like solvent choice or assay sensitivity .

Q. What experimental designs are effective for studying the compound's stability under physiological or storage conditions?

- Stress Testing : Expose the compound to pH extremes (1–13), elevated temperatures (40–60°C), and UV light, followed by HPLC to monitor degradation .

- Kinetic Studies : Plot degradation rates (zero/first-order kinetics) to determine shelf-life. For example, imidazole derivatives stored at −20°C in amber vials show <5% degradation over 6 months .

- Metabolic Stability : Incubate with liver microsomes to identify major metabolites via LC-MS/MS, as demonstrated for radiolabeled imidazole analogs in theranostic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.